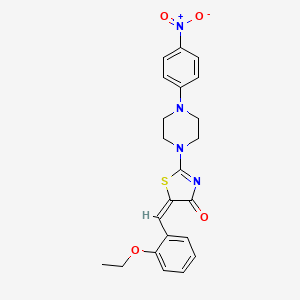
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula C14H11ClFNO2. This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a difluoroacetamide moiety, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,2-difluoroacetyl chloride to form 2-(4-chlorophenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 2-fluoroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reactions are usually carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorophenyl groups using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorophenoxy and difluoroacetamide groups, which impart distinct chemical and biological properties. The difluoroacetamide moiety enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-5-7-10(8-6-9)21-14(17,18)13(20)19-12-4-2-1-3-11(12)16/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZZHYHPBWXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681236.png)








